molecular formula C9H8F2O3 B2708799 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol CAS No. 334778-39-1

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol

Cat. No.: B2708799
CAS No.: 334778-39-1
M. Wt: 202.157
InChI Key: RHXBXXZZNKREFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is an organic compound characterized by the presence of a dioxole ring substituted with two fluorine atoms and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol typically involves the reaction of 2,2-difluorobenzo[1,3]dioxole with an appropriate ethanol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 2,2-difluorobenzo[1,3]dioxole is reacted with ethyl magnesium bromide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetaldehyde or 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)acetic acid.

    Reduction: 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Difluorobenzo[1,3]dioxol-4-yl)ethanol is unique due to its specific combination of a dioxole ring with two fluorine atoms and an ethanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)13-7-3-1-2-6(4-5-12)8(7)14-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXBXXZZNKREFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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